molecular formula C10H6F3KN2O2 B2550814 potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate CAS No. 1011414-21-3

potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

Cat. No.: B2550814
CAS No.: 1011414-21-3
M. Wt: 282.264
InChI Key: SDAWIKJGCFQHQO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate (CAS: 1011414-21-3) is a heterocyclic compound featuring a benzodiazol core substituted with a trifluoromethyl group at the 2-position and an acetate moiety linked to the nitrogen at the 1-position, stabilized by a potassium cation. Its molecular formula is C₁₀H₆F₃KN₂O₂, with a molecular weight of 282.26 g/mol .

Properties

IUPAC Name

potassium;2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2.K/c11-10(12,13)9-14-6-3-1-2-4-7(6)15(9)5-8(16)17;/h1-4H,5H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAWIKJGCFQHQO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)[O-])C(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate typically involves the following steps:

    Formation of the Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Formation of the Acetate Group: The final step involves the introduction of the acetate group. This can be done by reacting the intermediate compound with chloroacetic acid in the presence of a base such as potassium hydroxide (KOH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate. For instance, derivatives of benzodiazoles have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Research

The compound's structural similarity to known anticancer agents suggests its potential in cancer therapy. Research indicates that derivatives of benzodiazole can inhibit cell proliferation in cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .

Inhibitory Effects on Enzymes

Studies have demonstrated that benzodiazole derivatives can act as inhibitors for various enzymes involved in disease pathways. The ability to modify the chemical structure may enhance the inhibitory effects on specific targets, paving the way for new therapeutic agents .

Synthesis of Functional Materials

This compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. Its trifluoromethyl group enhances solubility and stability, which are crucial for developing novel materials with specific functionalities .

Photophysical Studies

Research into the photophysical properties of benzodiazole derivatives has shown that they can be used in optoelectronic devices. The ability to tune their electronic properties makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

StudyFocusFindings
Sameliuk et al. (2021)Anticancer ActivityIdentified significant cytotoxic effects against HT29 cancer cells with synthesized benzodiazole derivatives .
RSC Advances (2020)Antimicrobial PropertiesDemonstrated strong antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Fujifilm Wako (2024)Material SynthesisExplored the use of this compound in developing new functional materials .

Mechanism of Action

The mechanism of action of potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The benzimidazole ring is known to interact with DNA and proteins, potentially leading to changes in cellular processes such as replication and transcription.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Role of the Cation: Potassium vs. Sodium vs. Morpholine

Evidence highlights the cation’s critical role in biological activity:

  • Potassium salts (e.g., compound Ia in ) exhibit superior actoprotective activity, surpassing riboxin by 6.32% in efficacy.
  • Sodium analogs (e.g., sodium 2-(1H-1,3-benzodiazol-1-yl)acetate, CAS: 68392-61-0) show reduced activity, likely due to differences in ionic radius and solvation effects impacting receptor interactions .
  • Morpholine-substituted derivatives demonstrate a sharp decline in pharmacological effects, underscoring the incompatibility of bulky cations with target binding .
Table 1: Cation-Dependent Activity
Compound Cation Molecular Weight (g/mol) Biological Activity (Relative to Riboxin)
Potassium 2-[2-(trifluoromethyl)-...]acetate Potassium 282.26 +6.32%
Sodium analog Sodium 266.25 Lower activity
Morpholine analog Morpholine ~300 (estimated) Significant decrease

Substituent Effects: Trifluoromethyl vs. Alkyl Groups

The 2-position substituent on the benzodiazol ring significantly impacts physicochemical and biological properties:

A. Trifluoromethyl Group (Target Compound)
  • Lipophilicity : Increases logP, favoring membrane permeability but may reduce aqueous solubility .
B. Alkyl Substituents (Butyl, Methyl)
  • Potassium 2-(2-butyl-1H-benzodiazol-1-yl)acetate (CAS: 1007192-04-2): The butyl group adds steric bulk, which might hinder binding to compact active sites. Molecular weight: 274.37 g/mol .
  • Potassium 2-(2-methyl-1H-benzodiazol-1-yl)acetate (CAS: 1015533-35-3): The smaller methyl group reduces steric hindrance but lacks the electronic effects of trifluoromethyl. Molecular weight: 224.25 g/mol .
Table 2: Substituent Comparison
Compound 2-Substituent Molecular Weight (g/mol) Key Properties
Target compound Trifluoromethyl 282.26 High lipophilicity, electron-withdrawing
Butyl analog Butyl 274.37 Steric bulk, moderate lipophilicity
Methyl analog Methyl 224.25 Minimal steric effects, lower stability

Ester Derivatives: Ethyl vs. Potassium Salts

Ethyl esters (e.g., ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate) are precursors with distinct properties:

  • Higher volatility : Due to the ester group, enabling easier synthesis but lower thermal stability .
  • Reduced bioavailability : Esters often require metabolic activation (e.g., hydrolysis) to release the active acid form, whereas potassium salts are directly bioavailable .

Docking Studies and Mechanism of Action

  • Binding interactions : Docking studies () reveal that analogs like 9c bind to active sites via π-π stacking and hydrogen bonding. The trifluoromethyl group may engage in hydrophobic interactions or halogen bonding .
  • Cation-π interactions : Potassium’s positive charge could enhance binding to aromatic residues in target proteins, a feature absent in sodium or morpholine derivatives .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate, and how is structural purity confirmed?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions involving benzimidazole derivatives and trifluoromethyl-containing precursors. Structural validation employs infrared spectroscopy (IR) to confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, aromatic protons in the benzodiazole ring appear as distinct multiplets in the δ 7.0–8.5 ppm range. Elemental analysis (EA) is used to confirm purity, with deviations ≤0.4% for C, H, N, and F .

Q. How are spectroscopic techniques employed to differentiate potassium 2-[2-(trifluoromethyl)-1H,1,3-benzodiazol-1-yl]acetate from structurally similar analogs?

  • Methodological Answer: ¹⁹F NMR is critical for identifying the trifluoromethyl group (δ -60 to -70 ppm). Mass spectrometry (HRMS) distinguishes molecular ions ([M-K]⁻) and fragmentation patterns. X-ray crystallography (if applicable) resolves spatial arrangements, such as coordination of the potassium ion with acetate oxygen atoms, as seen in related benzotriazole-acetate polymers .

Advanced Research Questions

Q. What computational and experimental strategies are recommended for optimizing reaction conditions in synthesizing this compound?

  • Methodological Answer: Combine density functional theory (DFT) calculations to predict reaction pathways (e.g., energy barriers for nucleophilic substitution) with design of experiments (DoE) to optimize parameters (solvent polarity, temperature, catalyst loading). For instance, ethanol/water mixtures may enhance solubility of ionic intermediates, while Pd/C catalysts improve coupling efficiency. Iterative feedback between computational predictions (e.g., transition state geometries) and experimental yields refines conditions .

Q. How can statistical methods resolve contradictions in catalytic efficiency data across different studies?

  • Methodological Answer: Apply multivariate regression analysis to isolate variables (e.g., solvent dielectric constant, catalyst surface area). For example, discrepancies in palladium-based catalysis may arise from nanoparticle size variations. Use ANOVA to assess significance (p < 0.05) and principal component analysis (PCA) to cluster datasets by experimental conditions. Cross-validate with kinetic studies (e.g., Eyring plots) to reconcile apparent contradictions .

Q. What advanced characterization techniques are critical for probing the compound’s supramolecular interactions in solid-state applications?

  • Methodological Answer: Single-crystal X-ray diffraction reveals coordination geometry (e.g., K⁺ binding to acetate oxygens and water molecules in polymeric structures). Thermogravimetric analysis (TGA) quantifies thermal stability (decomposition onset >250°C), while solid-state NMR (¹³C CP/MAS) examines hydrogen bonding networks. Pair with periodic DFT simulations to model lattice energies and predict crystallinity trends .

Q. How can hybrid computational-experimental frameworks address challenges in reaction mechanism elucidation?

  • Methodological Answer: Integrate ab initio molecular dynamics (AIMD) to simulate reaction trajectories (e.g., acetate group displacement) with in situ FTIR to monitor intermediate formation. For example, detect transient benzodiazolium ions via C=N stretching bands (1650–1700 cm⁻¹). Validate using isotope labeling (e.g., ¹⁸O in acetate) and Hammett plots to correlate substituent effects with rate constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.